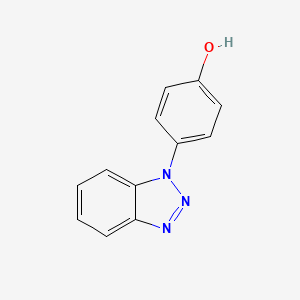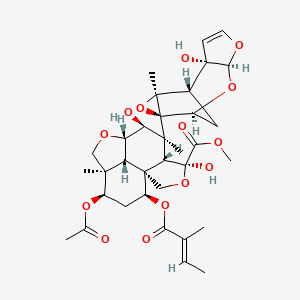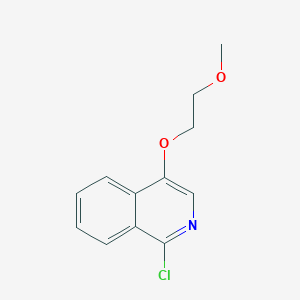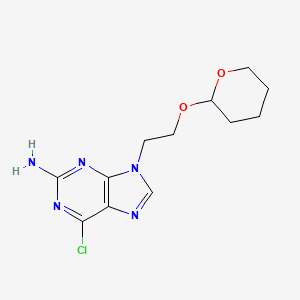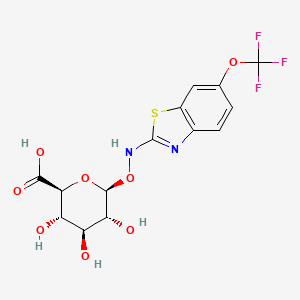
N-HydroxyRiluzoleO-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-HydroxyRiluzoleO-beta-D-Glucuronide is a metabolite of Riluzole, a neuroprotective agent that modulates glutamatergic transmission. This compound is formed through the glucuronidation process, where Riluzole is conjugated with glucuronic acid. The resulting compound is significant in the field of medicinal chemistry due to its potential therapeutic applications and its role in drug metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-HydroxyRiluzoleO-beta-D-Glucuronide typically involves the glucuronidation of N-HydroxyRiluzole. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction conditions often include the presence of uridine diphosphate glucuronic acid (UDPGA) as a glucuronic acid donor and the enzyme UGT .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods utilizing microbial or mammalian cell cultures that express the necessary UGT enzymes. These methods can be optimized for large-scale production by controlling factors such as pH, temperature, and substrate concentration .
Chemical Reactions Analysis
Types of Reactions
N-HydroxyRiluzoleO-beta-D-Glucuronide can undergo various chemical reactions, including:
Hydrolysis: Catalyzed by beta-glucuronidase enzymes, leading to the release of N-HydroxyRiluzole and glucuronic acid.
Oxidation and Reduction: These reactions can modify the functional groups on the N-HydroxyRiluzole moiety, potentially altering its biological activity.
Common Reagents and Conditions
Hydrolysis: Typically involves beta-glucuronidase enzymes under physiological conditions (pH 7.4, 37°C).
Oxidation: May involve reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Produces N-HydroxyRiluzole and glucuronic acid.
Oxidation and Reduction: The products depend on the specific functional groups being modified and the conditions used.
Scientific Research Applications
N-HydroxyRiluzoleO-beta-D-Glucuronide has several scientific research applications:
Medicinal Chemistry: Studied for its potential therapeutic effects and its role in drug metabolism.
Pharmacokinetics: Used to understand the metabolism and excretion of Riluzole in the body.
Toxicology: Investigated for its potential toxic effects and its role in detoxification processes.
Biomarker Development: Used as a biomarker for monitoring Riluzole metabolism in clinical studies.
Mechanism of Action
The mechanism of action of N-HydroxyRiluzoleO-beta-D-Glucuronide involves its hydrolysis by beta-glucuronidase enzymes, releasing the active N-HydroxyRiluzole. This compound then modulates glutamatergic transmission by inhibiting the release of glutamate, a key neurotransmitter in the central nervous system . The molecular targets include glutamate receptors and transporters, which play a crucial role in neuronal communication and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Riluzole: The parent compound, known for its neuroprotective effects.
N-HydroxyRiluzole: An intermediate in the metabolism of Riluzole.
Other Glucuronides: Such as morphine-3-O-beta-D-glucuronide and quercetin-3-O-beta-D-glucuronide, which are also products of glucuronidation.
Uniqueness
N-HydroxyRiluzoleO-beta-D-Glucuronide is unique due to its specific formation from Riluzole and its potential therapeutic applications in neuroprotection. Its ability to modulate glutamatergic transmission distinguishes it from other glucuronides, which may have different biological activities and therapeutic potentials .
Properties
Molecular Formula |
C14H13F3N2O8S |
|---|---|
Molecular Weight |
426.32 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H13F3N2O8S/c15-14(16,17)26-4-1-2-5-6(3-4)28-13(18-5)19-27-12-9(22)7(20)8(21)10(25-12)11(23)24/h1-3,7-10,12,20-22H,(H,18,19)(H,23,24)/t7-,8-,9+,10-,12-/m0/s1 |
InChI Key |
FFSAFFLDTNIAHQ-LIJGXYGRSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NOC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


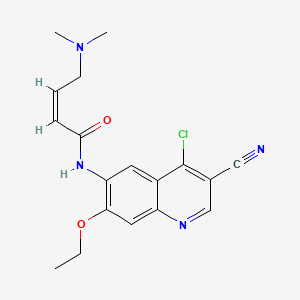
![3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane](/img/structure/B13857412.png)
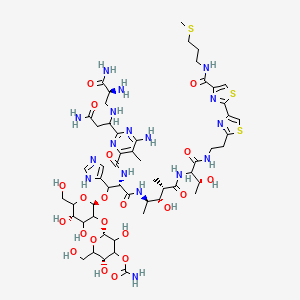
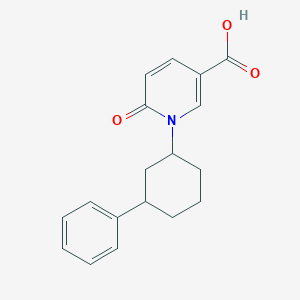
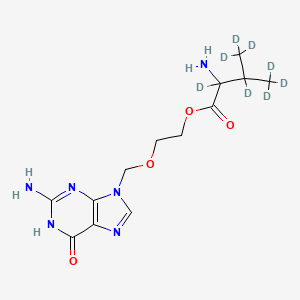
![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)
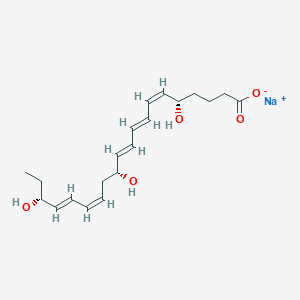
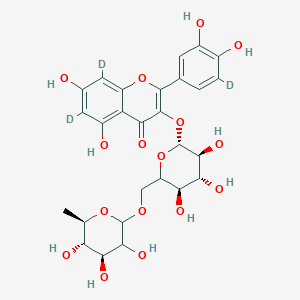
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13857457.png)

